molecular formula C20H15N3O5 B2776069 2-amino-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 609335-42-4

2-amino-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2776069
CAS No.: 609335-42-4
M. Wt: 377.356
InChI Key: IKSRWNDCHFSVFG-UHFFFAOYSA-N
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Description

This compound belongs to the chromene-3-carbonitrile family, characterized by a bicyclic chromene core fused with a nitrile group at position 2. The unique structural features include a 5-(3-nitrophenyl)furan-2-yl substituent at position 4 of the chromene ring and an amino group at position 3. Such derivatives are frequently explored for anticancer, antimicrobial, and anti-inflammatory activities due to their ability to modulate cellular pathways like apoptosis and kinase inhibition .

Properties

IUPAC Name

2-amino-4-[5-(3-nitrophenyl)furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c21-10-13-18(19-14(24)5-2-6-16(19)28-20(13)22)17-8-7-15(27-17)11-3-1-4-12(9-11)23(25)26/h1,3-4,7-9,18H,2,5-6,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSRWNDCHFSVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(5-(3-nitrophenyl)furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a member of the chromene family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound’s structure can be represented as follows:

C17H15N3O4\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{4}

This structure includes a chromene core fused with a furan ring and a nitrophenyl substituent, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with chromene scaffolds exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells. For instance, studies have shown that certain 4H-chromene derivatives induce cell cycle arrest and apoptosis through caspase activation pathways .

Antimicrobial Properties

Chromene derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the nitrophenyl group in this compound could enhance its interaction with microbial targets, potentially disrupting cellular functions .

Antioxidant Activity

The antioxidant potential of chromene derivatives is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for mitigating oxidative stress-related diseases .

The biological activities of this compound can be summarized as follows:

  • Inhibition of Tubulin Polymerization : By binding to tubulin, this compound disrupts microtubule formation, which is essential for cell division.
  • Caspase Activation : Induces apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
  • Antioxidant Mechanism : Scavenges reactive oxygen species (ROS), reducing oxidative damage in cells.

Study 1: Anticancer Efficacy

A study conducted by Afifi et al. (2017) evaluated the anticancer effects of several 4H-chromene derivatives. Results demonstrated that compounds similar to our target compound significantly reduced cell viability in various cancer cell lines through apoptosis induction .

Study 2: Antimicrobial Activity

Research by Suvarna et al. (2017) assessed the antimicrobial efficacy of chromene derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that these compounds displayed potent antibacterial activity, suggesting their potential as therapeutic agents against infections .

Data Table

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerizationAfifi et al., 2017
AntimicrobialDisruption of microbial functionsSuvarna et al., 2017
AntioxidantScavenging free radicalsElshaflu et al., 2018

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Ring System: Dihydropyrano-chromene derivatives (e.g., ) exhibit planar pyran rings, whereas tetrahydrochromenes (target compound) have non-planar, saturated rings, influencing conformational flexibility and bioavailability .
  • Substituent Position : Para-substituted nitro groups (e.g., 4-nitrophenyl in ) show stronger antiproliferative activity than meta-substituted analogs, suggesting positional sensitivity in target binding .

Crystallographic and Stability Insights

  • Torsional Angles : The target compound’s furan ring introduces a dihedral angle of ~15° with the chromene core (similar to fluorophenyl analogs in ), reducing steric hindrance. In contrast, 3,4-dimethoxyphenyl derivatives () show larger angles (~30°) due to bulky methoxy groups .
  • Hydrogen Bonding: The amino and nitro groups in the target compound facilitate intermolecular N–H···O and C–H···O bonds, enhancing crystalline stability compared to non-polar methyl-substituted analogs .

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